![molecular formula C10H11NO5 B3021302 Ethyl 2-(2-nitrophenoxy)acetate CAS No. 37682-31-8](/img/structure/B3021302.png)
Ethyl 2-(2-nitrophenoxy)acetate
Overview
Description
Ethyl 2-(2-nitrophenoxy)acetate is a chemical compound with the CAS Number: 37682-31-8 and a molecular weight of 225.2 .
Synthesis Analysis
The synthesis of Ethyl 2-(2-nitrophenoxy)acetate involves a nucleophilic substitution to introduce an ethyl bromoacetate chain using 2-nitrophenol as the starting material . The product of this reaction is Ethyl 2-(2-nitrophenoxy)acetate .
Molecular Structure Analysis
The linear formula of Ethyl 2-(2-nitrophenoxy)acetate is C10H11NO5 . The SMILES string representation is O=N+C1=CC=CC=C1OCC(OCC)=O .
Physical And Chemical Properties Analysis
Ethyl 2-(2-nitrophenoxy)acetate is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Herbicide Production
Ethyl 2-(2-nitrophenoxy)acetate is used as a starting material in the production of the herbicide D-DIBOA . A genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB is capable of producing the herbicide D-DIBOA with 100% molar yield . This process is part of a “Green Chemistry” alternative to traditional chemical synthesis .
Allelochemical Synthesis
This compound is used in the synthesis of allelochemicals, which are chemicals produced by plants for protection against pests . In the case of the allelochemical DIBOA, the synthesis of the analogous compound D-DIBOA has been achieved using Ethyl 2-(2-nitrophenoxy)acetate .
Microbial Cell Factories
Microbial cell factories have been developed that use Ethyl 2-(2-nitrophenoxy)acetate as a substrate . These factories are capable of carrying out reactions with 100% molar yield, significantly improving the efficiency of D-DIBOA synthesis .
Environmental Sustainability
The use of Ethyl 2-(2-nitrophenoxy)acetate in microbial cell factories contributes to environmental sustainability . The high yields and concentrations of D-DIBOA reached by the microbial-cell-factory approach facilitate its application to industrial scale .
Chemical Synthesis
Ethyl 2-(2-nitrophenoxy)acetate is used in chemical synthesis due to its relatively mild reaction conditions and non-expensive starting materials . It can reach around 99% molar yield of ethyl-2-(2′-nitrophenoxy)acetate, which is the precursor of D-DIBOA .
Research and Development
This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research .
Safety and Hazards
The safety information for Ethyl 2-(2-nitrophenoxy)acetate includes several hazard statements: H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .
Future Directions
Ethyl 2-(2-nitrophenoxy)acetate has been used in the synthesis of the herbicide D-DIBOA . A genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB is capable of producing the herbicide D-DIBOA with 100% molar yield . This suggests potential future directions in the use of microbial-cell-factory approaches for the industrial-scale production of such compounds .
Mechanism of Action
Target of Action
Ethyl 2-(2-nitrophenoxy)acetate is a unique chemical compound with the linear formula C10H11NO5 . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.
Mode of Action
It has been used in biotransformation experiments with strains ofEscherichia coli and Serratia marcescens . The compound’s interaction with these bacterial strains under aerobic and anaerobic conditions has been studied , suggesting that it may interact with certain enzymes or biochemical pathways within these organisms.
Biochemical Pathways
The compound has been involved in the biotransformation of ethyl 2-(2-nitrophenoxy)acetate to benzohydroxamic acid (D-DIBOA) by Escherichia coli . Benzohydroxamic acids, such as DIBOA, exhibit interesting biological properties (herbicidal, fungicidal, and bactericidal) . The biotransformation yields were higher for E. coli under aerobic conditions .
Result of Action
The biotransformation of this compound byE. coli results in the production of benzohydroxamic acid (D-DIBOA), a compound with herbicidal, fungicidal, and bactericidal properties .
Action Environment
The action of Ethyl 2-(2-nitrophenoxy)acetate can be influenced by environmental factors. For instance, the biotransformation yields of this compound were found to be higher under aerobic conditions compared to anaerobic conditions . This suggests that the presence or absence of oxygen can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
ethyl 2-(2-nitrophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWPSRBTOBHBKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343745 | |
Record name | ethyl 2-(2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-nitrophenoxy)acetate | |
CAS RN |
37682-31-8 | |
Record name | ethyl 2-(2-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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